molecular formula C14H13N3 B10820026 4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile CAS No. 102676-87-9

4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile

Cat. No.: B10820026
CAS No.: 102676-87-9
M. Wt: 223.27 g/mol
InChI Key: CLPFFLWZZBQMAO-CQSZACIVSA-N
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Description

4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a tetrahydroimidazo[1,5-A]pyridine ring system attached to a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroimidazo[1,5-A]pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroimidazo[1,5-A]pyridine ring.

    Attachment of the Benzonitrile Group: The benzonitrile group is introduced through a nucleophilic substitution reaction, often using a halogenated benzonitrile derivative and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenated benzonitrile derivatives, suitable bases (e.g., sodium hydroxide, potassium carbonate)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce fully or partially reduced compounds.

Scientific Research Applications

4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzamide
  • 4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzaldehyde

Uniqueness

4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroimidazo[1,5-A]pyridine ring system, combined with the benzonitrile group, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

102676-87-9

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile

InChI

InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2/t14-/m1/s1

InChI Key

CLPFFLWZZBQMAO-CQSZACIVSA-N

Isomeric SMILES

C1C[C@@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N

Canonical SMILES

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N

Origin of Product

United States

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